molecular formula C7H9N3O4 B2841300 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 128225-70-7

4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2841300
CAS No.: 128225-70-7
M. Wt: 199.166
InChI Key: WZOTUASQOFIZRZ-UHFFFAOYSA-N
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Description

4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C8H11N3O4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1-propyl-1H-pyrazole-5-carboxylic acid. A common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out by adding 1-propyl-1H-pyrazole-5-carboxylic acid to a mixture of 65% concentrated nitric acid and 98% concentrated sulfuric acid, followed by heating at 100°C for 16 hours. The reaction mixture is then poured into ice water to precipitate the product, which is collected by vacuum filtration and crystallized from acetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives with potential biological activities.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its nitro group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications and applications in various fields .

Properties

IUPAC Name

4-nitro-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-3-9-6(7(11)12)5(4-8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOTUASQOFIZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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